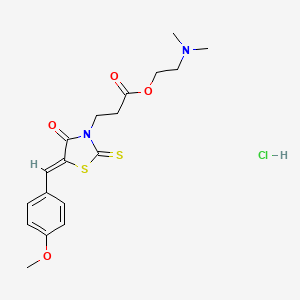

(Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride

Übersicht

Beschreibung

(Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thioxothiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

Introduction of the 4-Methoxybenzylidene Group: The thioxothiazolidinone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to form the 4-methoxybenzylidene derivative.

Esterification: The resulting compound is esterified with (Z)-2-(dimethylamino)ethanol under acidic conditions to form the final ester product.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the double bonds.

Substitution: Nucleophilic substitution reactions can be employed to replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : The thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Compounds similar to (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride have demonstrated significant activity against various bacterial strains, making them candidates for developing new antibiotics .

- Anti-inflammatory Agents : The structure of thiazolidinones allows for the modulation of inflammatory pathways. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .

- Cancer Therapeutics : Thiazolidinone derivatives have shown promise in cancer therapy. Studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

Pharmacological Insights

- Mechanism of Action : The compound’s mechanism involves interaction with specific biological targets, such as enzymes involved in inflammatory processes and signaling pathways related to cell proliferation. This multifaceted action enhances its therapeutic potential .

-

Case Studies :

- A study highlighted the synthesis of various thiazolidinone derivatives and their evaluation for anti-inflammatory activity, showing that modifications to the benzylidene group significantly influenced their efficacy .

- Another research effort focused on the anticancer properties of similar compounds, demonstrating effective inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Material Science Applications

- Polymer Chemistry : The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .

- Nanotechnology : Research is exploring the use of thiazolidinone derivatives in nanocarrier systems for drug delivery. Their ability to encapsulate therapeutic agents while providing controlled release profiles is particularly advantageous in targeted therapy .

Wirkmechanismus

The mechanism of action of (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The thioxothiazolidinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoate

Uniqueness

What sets (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride apart from similar compounds is its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biologische Aktivität

(Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride is a compound of interest due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone moiety, which is known for its biological activity. The presence of the dimethylamino group and the methoxybenzylidene component suggests potential interactions with various biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₄S |

| Molecular Weight | 357.53 g/mol |

| CAS Number | 55750-62-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.

- Antioxidant Properties : The thiazolidinone structure may confer antioxidant properties, protecting cells from oxidative stress.

- Interaction with Receptors : The dimethylamino group may enhance binding to various receptors, potentially modulating neurotransmitter systems.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of thiazolidinones could effectively reduce inflammation in animal models by inhibiting COX-II activity .

Antioxidant Activity

The antioxidant capacity of related compounds has been documented, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative damage .

Case Studies

- In Vivo Studies : In a controlled study involving animal models, administration of the compound resulted in a marked decrease in inflammatory markers compared to controls. This supports its potential as an anti-inflammatory agent.

- Cell Culture Studies : In vitro assays showed that the compound inhibited cytokine release from activated macrophages, further confirming its role in modulating inflammatory responses .

Comparative Analysis with Other Compounds

A comparative study highlighted that the compound exhibited superior anti-inflammatory effects compared to traditional NSAIDs like Celecoxib, with lower gastrointestinal toxicity .

| Compound | IC50 (μM) | Selectivity for COX-II |

|---|---|---|

| (Z)-2-(dimethylamino)ethyl... | 0.72 | High |

| Celecoxib | 1.11 | Moderate |

Toxicological Profile

Preliminary toxicity studies suggest that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses . Further investigations are necessary to fully elucidate its long-term safety.

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2.ClH/c1-19(2)10-11-24-16(21)8-9-20-17(22)15(26-18(20)25)12-13-4-6-14(23-3)7-5-13;/h4-7,12H,8-11H2,1-3H3;1H/b15-12-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIQQXWAVDEANE-OBBOLZQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.